2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate
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Overview
Description
2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate is a complex organic compound characterized by the presence of chlorophenyl groups and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with malononitrile under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.
Scientific Research Applications
2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares structural similarities but differs in its chemical properties and applications.
2-(4-Chlorophenyl)-1,1-diphenylethanol: Another related compound with distinct functional groups and reactivity.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile hydrate, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
308101-57-7 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile;hydrate |
InChI |
InChI=1S/C18H12Cl2N2O.H2O/c19-14-7-5-12(6-8-14)18(23)9-16(13(10-21)11-22)15-3-1-2-4-17(15)20;/h1-8,13,16H,9H2;1H2 |
InChI Key |
NELCZGLEEKPDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N)Cl.O |
Origin of Product |
United States |
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